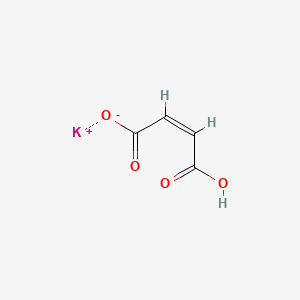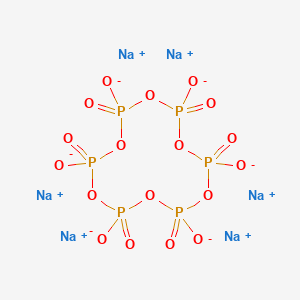
5-Chloro-2,4-dimethylaniline
Übersicht
Beschreibung
5-Chloro-2,4-dimethylaniline: is an organic compound with the molecular formula C8H10ClN . It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by a chlorine atom. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dimethylaniline typically involves the chlorination of 2,4-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where 2,4-dimethylaniline is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow process. This involves the use of a chlorination reactor where 2,4-dimethylaniline is continuously fed and reacted with chlorine gas. The reaction mixture is then quenched, and the product is purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Chloro-2,4-dimethylaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form 5-chloro-2,4-dimethylcyclohexylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 5-chloro-2,4-dimethylcyclohexylamine.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2,4-dimethylaniline is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and agrochemicals.
Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It is also used in the synthesis of bioactive molecules for pharmaceutical research.
Medicine: this compound is a precursor in the synthesis of several pharmaceutical drugs. It is used in the development of anti-inflammatory, analgesic, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also employed in the manufacture of rubber chemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2,4-dimethylaniline depends on its specific application. In pharmaceutical research, it acts as a precursor to bioactive molecules that target specific enzymes or receptors in the body. The molecular targets and pathways involved vary depending on the final compound synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylaniline: Lacks the chlorine atom at the 5-position, making it less reactive in certain substitution reactions.
5-Bromo-2,4-dimethylaniline: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2,4-Dichloroaniline: Contains two chlorine atoms at positions 2 and 4, leading to different chemical properties and reactivity.
Uniqueness: 5-Chloro-2,4-dimethylaniline is unique due to the presence of both methyl and chlorine substituents on the benzene ring. This combination of substituents imparts specific chemical properties, making it a valuable intermediate in various chemical syntheses.
Eigenschaften
IUPAC Name |
5-chloro-2,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSAYZBKTUUNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302733 | |
| Record name | 5-Chloro-2,4-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-61-5 | |
| Record name | 5-Chloro-2,4-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69383-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,4-dimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















